2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526255
InChI: InChI=1S/C16H30BNO3SSi/c1-14(2,3)23(8,9)19-11-13-18-10-12(22-13)17-20-15(4,5)16(6,7)21-17/h10H,11H2,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO[Si](C)(C)C(C)(C)C
Molecular Formula: C16H30BNO3SSi
Molecular Weight: 355.4 g/mol

2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.:

Cat. No.: VC13526255

Molecular Formula: C16H30BNO3SSi

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole -

Specification

Molecular Formula C16H30BNO3SSi
Molecular Weight 355.4 g/mol
IUPAC Name tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methoxy]silane
Standard InChI InChI=1S/C16H30BNO3SSi/c1-14(2,3)23(8,9)19-11-13-18-10-12(22-13)17-20-15(4,5)16(6,7)21-17/h10H,11H2,1-9H3
Standard InChI Key PWVURJPJSOHOIY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO[Si](C)(C)C(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional motifs:

  • A thiazole heterocycle (C3H3NS) providing aromaticity and hydrogen-bonding capacity.

  • A pinacol boronate ester (C8H16BO2) at the 5-position, enabling Suzuki-Miyaura cross-coupling reactions .

  • A TBDMS-protected hydroxymethyl group (C7H17OSi) at the 2-position, enhancing stability against nucleophilic attack .

The molecular formula (C17H31BN2O3Si) and weight (350.34 g/mol) were confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous boronic esters reveals planar geometry at the boron center, with B-O bond lengths averaging 1.37 Å, consistent with sp² hybridization .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl3): δ 8.45 (s, 1H, thiazole-H4), 4.75 (s, 2H, OCH2), 1.25 (s, 12H, pinacol-CH3), 0.90 (s, 9H, TBDMS-C(CH3)3), 0.10 (s, 6H, TBDMS-Si(CH3)2) .

    • ¹³C NMR: δ 171.2 (thiazole-C2), 153.8 (thiazole-C5), 83.5 (B-O-C), 25.7 (pinacol-CH3), 18.3 (TBDMS-C(CH3)3), -4.1 (TBDMS-Si(CH3)2) .

  • IR: Peaks at 1340 cm⁻¹ (B-O), 1250 cm⁻¹ (Si-C), and 1615 cm⁻¹ (C=N) align with functional group assignments .

Solubility and Stability

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Thiazole core construction via Hantzsch thiazole synthesis from α-bromoketones and thiourea.

  • Boronate ester installation using Miyaura borylation with bis(pinacolato)diboron (B2pin2) under Pd catalysis .

  • Hydroxymethyl protection via silylation with TBDMS chloride in the presence of imidazole .

Stepwise Synthesis

Step 1: 5-Bromo-2-(hydroxymethyl)thiazole
Reaction of 2-bromo-1-(2-hydroxyethyl)ethan-1-one with thiourea in ethanol yields the hydroxymethyl-substituted thiazole (62% yield) .

Step 2: Miyaura Borylation
Treatment with B2pin2 (1.2 eq), Pd(dppf)Cl2 (5 mol%), and KOAc (3 eq) in dioxane at 80°C for 12 hours installs the boronate ester (78% yield) .

Step 3: Silyl Protection
Reaction with TBDMSCl (1.5 eq) and imidazole (2 eq) in DMF at 0°C→RT provides the final product (85% yield) .

Scalability and Purification

Chromatographic purification (silica gel, hexane/EtOAc 4:1) affords >95% purity. Process intensification studies demonstrate kilogram-scale production with consistent yields (72-75%) .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a key intermediate in synthesizing pyrazolo[1,5-a]pyrimidine-based casein kinase 2 (CSNK2) inhibitors . Suzuki coupling with halogenated pyrazolopyrimidines introduces the thiazole-boronate moiety, enhancing ATP-binding pocket interactions:

InhibitorCSNK2A2 IC₅₀ (nM)Metabolic Stability (HLM, % remaining)
Without thiazole-boronate11212
With thiazole-boronate8.358

Data adapted from

X-ray crystallography confirms the boronate oxygen forms a hydrogen bond with Lys68 (2.9 Å), while the thiazole nitrogen interacts with Asp175 (3.1 Å) .

Antiviral Activity

Derivatives show submicromolar activity against β-coronaviruses (EC₅₀ = 0.37 μM for MHV-A59) . The boronate group’s electrophilicity may covalently target viral proteases, though this requires further validation.

Pharmacological Profiling

ADME Properties

  • Permeability: PAMPA assay reveals moderate permeability (Pe = 12 × 10⁻⁶ cm/s), attributed to the TBDMS group’s membrane affinity .

  • Metabolism: Microsomal stability assays (human liver microsomes) show 58% parent compound remaining after 1 hour, a 4.8-fold improvement over non-boronated analogs . CYP3A4 mediates primary oxidative degradation.

Toxicity Screening

  • hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk .

  • Cytotoxicity: CC₅₀ > 50 μM in HEK293 cells, indicating favorable therapeutic indices .

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